5,6β-Dihydro PGI2 is a synthetic analogue of prostacyclin (PGI2), a naturally occurring prostaglandin produced by the vascular endothelium. [] Prostacyclin and its analogues, including 5,6β-Dihydro PGI2, are classified as prostanoids. They are structurally related to prostaglandins and share similar biological activities. []
In scientific research, 5,6β-Dihydro PGI2 serves as a valuable tool for investigating the physiological and pharmacological roles of PGI2. Its increased stability compared to the naturally occurring PGI2 makes it particularly suitable for in vitro and in vivo studies. []
5,6Beta-Dihydro Prostaglandin I2 is a chemical compound with the molecular formula . It is a derivative of prostaglandin I2, which is known for its role in various physiological processes, including vasodilation and inhibition of platelet aggregation. This compound is classified within the broader category of prostaglandins, which are lipid compounds derived from fatty acids that exert complex effects on various tissues.
5,6Beta-Dihydro Prostaglandin I2 can be synthesized through various chemical reactions involving prostaglandin precursors. Its biological relevance stems from its structural similarity to naturally occurring prostaglandins, particularly in the context of cardiovascular and renal functions.
The compound falls under the classification of bioactive lipids, specifically within the prostaglandin family. Prostaglandins are further categorized based on their structure and function, with 5,6Beta-Dihydro Prostaglandin I2 being a specific subtype that exhibits unique biological activity.
The synthesis of 5,6Beta-Dihydro Prostaglandin I2 typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 5,6Beta-Dihydro Prostaglandin I2 features a cyclopentane ring with multiple functional groups, including hydroxyl groups and a carboxylic acid moiety. The specific arrangement of these groups contributes to its biological activity.
5,6Beta-Dihydro Prostaglandin I2 participates in several important chemical reactions:
The reactivity of 5,6Beta-Dihydro Prostaglandin I2 is influenced by its functional groups, which can engage in nucleophilic and electrophilic reactions depending on the surrounding environment.
The mechanism of action for 5,6Beta-Dihydro Prostaglandin I2 primarily involves its interaction with prostaglandin receptors located on cell membranes. Upon binding:
Research indicates that 5,6Beta-Dihydro Prostaglandin I2 may also play a role in modulating inflammatory responses and promoting tissue repair processes in various organ systems .
The stability and reactivity profiles are critical for understanding how this compound can be utilized in laboratory settings or therapeutic applications.
5,6Beta-Dihydro Prostaglandin I2 has several notable applications in scientific research:
5,6β-Dihydro PGI₂ (6β-prostaglandin I₁; CAS 62770-50-7) is a stable synthetic analog of prostacyclin (PGI₂) with the molecular formula C₂₀H₃₄O₅ and a molecular weight of 354.48 g/mol [1] [8]. Its core structure retains the cyclopentane ring and carboxylic acid chain of native PGI₂ but features saturation of the C5-C6 double bond via catalytic hydrogenation. This modification generates a chiral center at C6, producing distinct α- and β-isomers. The biologically active 6β-isomer exhibits a cis-configuration between the C9 oxygen and C11 hydroxyl groups, critical for receptor binding [7]. The stereochemistry is denoted as (6S,9α,11α,13E,15S)-6,9-epoxy-11,15-dihydroxyprost-13-en-1-oic acid, with the β-orientation at C6 ensuring optimal spatial alignment with the prostacyclin (IP) receptor [1] [7].
Figure 1: Structural Comparison
Compound | C5-C6 Bond | C9-C11 Configuration | Reactive Enol Ether |
---|---|---|---|
Native PGI₂ | Double bond | cis-diol | Present (labile) |
5,6β-Dihydro PGI₂ | Single bond | cis-diol | Absent (stable) |
5,6β-Dihydro PGI₂ mirrors PGI₂'s biological functions but with reduced potency and enhanced stability. Both compounds activate platelet membrane IP receptors, stimulating adenylate cyclase and increasing intracellular cAMP—a key mechanism for inhibiting platelet aggregation [2] [4]. However, competitive binding assays reveal a distinct affinity hierarchy: PGI₂ > PGE₁ > 5,6β-Dihydro PGI₂ [2]. The analog's half-maximal inhibitory concentration (ID₅₀) for gastric acid secretion is ~3.0 μg/kg/min (intravenous), reflecting its lower receptor affinity [1].
In human thyroid tissue, 5,6β-Dihydro PGI₂ elevates cAMP accumulation with 60% efficacy relative to PGI₂, confirming its role as a partial agonist [7]. Notably, it binds two classes of sites on platelet membranes: high-affinity (coupled to adenylate cyclase) and low-affinity (regulatory) sites, identical to PGI₂’s binding profile [2].
The saturation of the C5-C6 bond eliminates PGI₂’s labile enol ether moiety, rendering 5,6β-Dihydro PGI₂ resistant to spontaneous hydrolysis in aqueous solutions (pH 7.4, 37°C) [1] [4]. Unlike PGI₂ (half-life <3 min), the analog remains stable for hours, facilitating in vitro studies [1]. It is stored at -20°C as a crystalline solid and dissolves in polar solvents (DMF >10 mg/ml; DMSO >5 mg/ml) [1].
Metabolically, 5,6β-Dihydro PGI₂ undergoes enzymatic oxidation similar to PGI₂:
Table 2: Key Degradation Pathways
Process | Chemical Modification | Major Metabolites |
---|---|---|
Spontaneous hydrolysis | N/A | Minimal degradation |
β-oxidation | C₂ unit removal from carboxyl chain | Dinor-4-keto-7,9,13-trihydroxy derivatives |
15-PGDH oxidation | C15-OH → ketone | 15-keto-dinor metabolites |
ω-oxidation | Terminal carbon → carboxylic acid | Dinor-4,13-diketo-7,9-dihydroxy-prostan-1,18-dioic acid |
5,6β-Dihydro PGI₂ pioneered the development of stable PGI₂ mimetics to overcome the therapeutic limitations of native PGI₂. Optimization strategies include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7